molecular formula C10H14ClNO4 B12848066 (R)-2-Amino-2-(3,5-dimethoxyphenyl)acetic acid hydrochloride

(R)-2-Amino-2-(3,5-dimethoxyphenyl)acetic acid hydrochloride

Cat. No.: B12848066
M. Wt: 247.67 g/mol
InChI Key: LHPNBSBICRFQOB-SBSPUUFOSA-N
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Description

®-2-Amino-2-(3,5-dimethoxyphenyl)acetic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of an amino group, a carboxylic acid group, and a phenyl ring substituted with two methoxy groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3,5-dimethoxyphenyl)acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.

    Formation of the Intermediate: The aldehyde is subjected to a Strecker synthesis, which involves the reaction with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

    Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.

    Resolution: The racemic mixture of the amino acid is resolved using chiral resolution techniques to obtain the ®-enantiomer.

    Formation of Hydrochloride Salt: Finally, the ®-2-Amino-2-(3,5-dimethoxyphenyl)acetic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3,5-dimethoxyphenyl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-2-Amino-2-(3,5-dimethoxyphenyl)acetic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a ligand for certain receptors.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3,5-dimethoxyphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-(3,5-dimethoxyphenyl)acetic acid hydrochloride: The enantiomer of the compound.

    3,5-Dimethoxyphenylacetic acid: Lacks the amino group.

    2-Amino-3,5-dimethoxybenzoic acid: Has a different substitution pattern on the phenyl ring.

Uniqueness

®-2-Amino-2-(3,5-dimethoxyphenyl)acetic acid hydrochloride is unique due to its specific chiral configuration and the presence of both amino and methoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H14ClNO4

Molecular Weight

247.67 g/mol

IUPAC Name

(2R)-2-amino-2-(3,5-dimethoxyphenyl)acetic acid;hydrochloride

InChI

InChI=1S/C10H13NO4.ClH/c1-14-7-3-6(9(11)10(12)13)4-8(5-7)15-2;/h3-5,9H,11H2,1-2H3,(H,12,13);1H/t9-;/m1./s1

InChI Key

LHPNBSBICRFQOB-SBSPUUFOSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)[C@H](C(=O)O)N)OC.Cl

Canonical SMILES

COC1=CC(=CC(=C1)C(C(=O)O)N)OC.Cl

Origin of Product

United States

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